

Cross-referencing 1-Pentyn-3-ol spectral data with NIST database

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Compound of Interest

Compound Name: 1-Pentyn-3-ol

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A Comparative Guide to 1-Pentyn-3-ol Spectral Data Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data for **1-Pentyn-3-ol**, cross-referencing information from the National Institute of Standards and Technology (NIST) database with other publicly available sources. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to support researchers in analytical chemistry, organic synthesis, and drug discovery.

Executive Summary

Accurate spectral analysis is fundamental to chemical identification and characterization. This guide facilitates the verification of **1-Pentyn-3-ol**'s identity by comparing its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data from the authoritative NIST database with other available datasets. The provided protocols and data tables serve as a practical resource for laboratory work.

Comparison of Spectral Data

The following tables summarize the key spectral data for **1-Pentyn-3-ol**, with a focus on cross-referencing with the NIST database.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The NIST Mass Spectrometry Data Center provides reference spectra for **1-Pentyn-3-ol**.[\[1\]](#)[\[2\]](#)

Database/Source	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z) and Relative Intensities
NIST Chemistry WebBook	84.1164 [2] [3]	55 (100%), 83 (70%), 27 (65%), 29 (60%), 39 (55%) [1]
PubChem (NIST Source)	84.12 [1]	55 (Top Peak), 83 (2nd Highest), 27 (3rd Highest) [1]
ChemicalBook	84 (Molecular Ion)	Not explicitly detailed

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. This technique is highly effective for identifying functional groups. The NIST Chemistry WebBook contains a gas-phase IR spectrum for **1-Pentyn-3-ol**.[\[3\]](#)

Database/Source	Key IR Absorptions (cm ⁻¹) and Functional Group Assignments
NIST Chemistry WebBook (Gas Phase)	~3600-3400 (O-H stretch, alcohol), ~3300 (≡C-H stretch, alkyne), ~2100 (C≡C stretch, alkyne), ~2900 (C-H stretch, alkane) [3]
PubChem (FTIR)	Data available from Bruker Tensor 27 FT-IR (Neat) [1]
ChemicalBook (IR)	Spectrum available, key peaks consistent with functional groups [4]
SpectraBase (FTIR)	Transmission Infrared (IR) Spectrum available [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for structural elucidation.

Database/Source	¹ H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)	¹³ C NMR Chemical Shifts (ppm)
PubChem (from SpectraBase)	Data from Varian A-60 available[1]	Data from Aldrich Chemical Company available[1]
ChemicalBook	400 MHz in CDCl ₃ spectrum available[6]	Spectrum available
SpectraBase	10 NMR spectra available[5]	Data available

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above. Specific instrument parameters may need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **1-Pentyn-3-ol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Injection: Inject a small volume (typically 1 μ L) of the sample into the GC inlet.
- Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of **1-Pentyn-3-ol** from any impurities.
- Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 10-200.
- Data Analysis: Compare the acquired mass spectrum with the NIST library entry for **1-Pentyn-3-ol**.

Fourier-Transform Infrared (FTIR) Spectroscopy

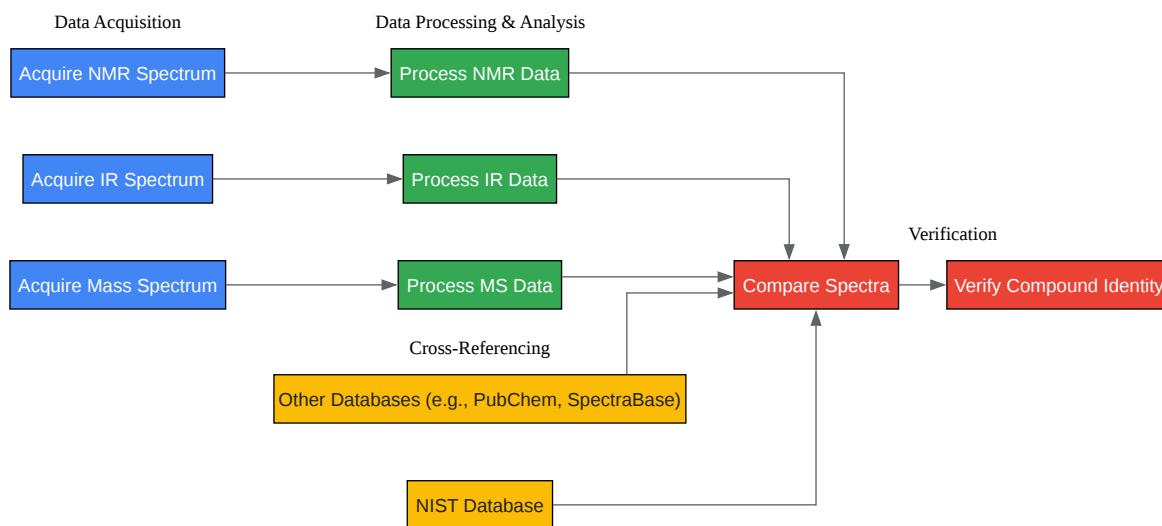
- Sample Preparation: For a neat spectrum, place a drop of liquid **1-Pentyn-3-ol** between two KBr or NaCl plates. For a solution spectrum, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄).
- Background Spectrum: Acquire a background spectrum of the empty sample holder or the solvent.
- Sample Spectrum: Acquire the spectrum of the prepared sample.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra from the NIST database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Pentyn-3-ol** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
- ¹H NMR Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
- Data Analysis: Integrate the ¹H NMR signals, determine chemical shifts relative to TMS, and analyze splitting patterns to determine coupling constants. Compare the chemical shifts in both ¹H and ¹³C spectra to literature values or predicted spectra.

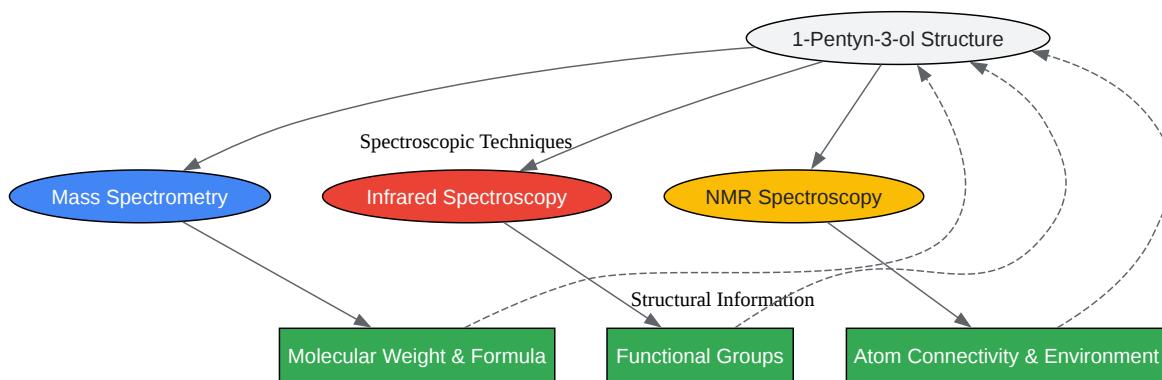
Visualizing the Workflow and Data Relationships

The following diagrams illustrate the process of cross-referencing spectral data and the logical relationship between different spectroscopic techniques.



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Caption: Workflow for Cross-Referencing Spectral Data.



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Caption: Relationship Between Spectra and Structure.

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